![molecular formula C19H16F2N8 B612208 Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]- CAS No. 1111636-35-1](/img/structure/B612208.png)

Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-

Vue d'ensemble

Description

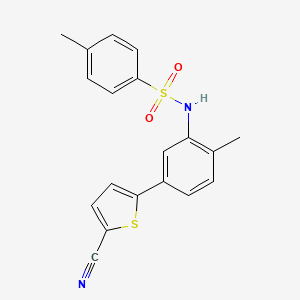

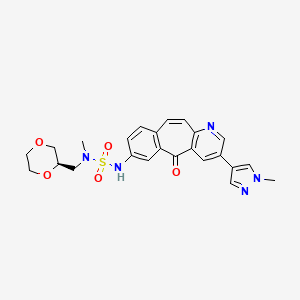

Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, also known as PF-04880594, is a compound with the molecular formula C19H16F2N8 . It is a pyrazole compound and a potential Raf inhibitor .

Molecular Structure Analysis

The molecular weight of this compound is 394.4 g/mol . The InChI string representation of its structure isInChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) . The Canonical SMILES representation is C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(NC=C4)NCCC#N)CC(F)F . Physical And Chemical Properties Analysis

The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 7 rotatable bonds . The XLogP3-AA value is 2.6 .Applications De Recherche Scientifique

RAF Inhibitor

PF-04880594 is a potent and selective RAF inhibitor that inhibits both wild-type and mutant BRAF and CRAF . RAF proteins are part of the RAS/RAF/MEK/ERK signaling pathway, which plays a central role in promoting normal cell proliferation and survival .

Treatment of Melanoma

Clinical trials of selective RAF inhibitors in patients with melanoma tumors harboring activated BRAFV600E have produced promising results . PF-04880594 has shown potent inhibition of tumor growth in BRAF-mutant melanoma xenograft models .

Induction of ERK Phosphorylation

The RAF inhibitor PF-04880594 induces ERK (extracellular signal–regulated kinase) phosphorylation in those epithelial tissues that undergo hyperplasia . ERK signaling is crucial for cell proliferation and survival .

Induction of RAF Dimerization

PF-04880594 induces RAF dimerization in epithelial tissues . RAF dimerization is a process where two RAF molecules join together, which is an important step in the activation of the RAF kinase .

Hyperplasia Prevention

Hyperplasia and ERK hyperphosphorylation induced by PF-04880594 are prevented by treatment with the MEK (mitogen-activated protein/extracellular signal–regulated kinase) inhibitor PD-0325901 . This suggests that combination treatment with MEK inhibitors might greatly increase the safety and therapeutic index of RAF inhibitors .

Stimulation of Inflammatory Cytokine Production

PF-04880594 stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . This suggests a possible mechanism for the skin flushing observed in dogs .

Mécanisme D'action

Target of Action

PF-04880594, also known as Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, is a potent and selective RAF inhibitor . It inhibits both wild-type and mutant BRAF and CRAF , which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway plays a central role in promoting normal cell proliferation and survival .

Mode of Action

PF-04880594 interacts with its targets, BRAF and CRAF, by inhibiting their kinase activity . This inhibition leads to a decrease in the downstream signaling of the RAS/RAF/MEK/ERK pathway . In some cases, raf inhibitors like pf-04880594 can paradoxically activate the erk signaling, stimulate proliferation, and induce epithelial hyperplasia .

Biochemical Pathways

The primary biochemical pathway affected by PF-04880594 is the RAS/RAF/MEK/ERK signaling pathway . By inhibiting RAF kinases, PF-04880594 disrupts this pathway, leading to changes in cell proliferation and survival . In some cells, pf-04880594 can paradoxically activate the erk signaling, leading to increased cell proliferation .

Pharmacokinetics

It’s known that pf-04880594 can induce erk phosphorylation and raf dimerization in multiple epithelial tissues in mice .

Result of Action

The molecular and cellular effects of PF-04880594’s action include the induction of ERK phosphorylation and RAF dimerization in epithelial tissues that undergo hyperplasia . It also stimulates the production of the inflammatory cytokine interleukin 8 in HL-60 cells . These effects can be prevented by treatment with the MEK inhibitor PD-0325901 .

Action Environment

The action, efficacy, and stability of PF-04880594 can be influenced by various environmental factors. For instance, the compound’s effect on ERK phosphorylation and RAF dimerization can be attenuated by the presence of a MEK inhibitor . Additionally, the compound’s ability to induce epithelial hyperplasia can be influenced by the dosage and duration of treatment .

Propriétés

IUPAC Name |

3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N8/c20-16(21)11-29-10-14(15-3-7-25-19(27-15)24-5-1-4-22)17(28-29)13-8-12-2-6-23-18(12)26-9-13/h2-3,6-10,16H,1,5,11H2,(H,23,26)(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYMVDKBZONUOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)C3=NN(C=C3C4=NC(=NC=C4)NCCC#N)CC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-ethyl-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)phenyl)-3-(4-(4-methylpiperazine-1-carbonyl)phenyl)urea](/img/structure/B612131.png)

![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)